![molecular formula C23H22N2O8 B14633767 1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) CAS No. 54814-30-1](/img/structure/B14633767.png)
1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of two 2,4-dimethoxybenzene groups connected through a methylene bridge to a 2,4-dinitrophenyl group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) typically involves a Friedel-Crafts alkylation reaction. This reaction is carried out by reacting 1,4-dimethoxybenzene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce aromatic amines.
Scientific Research Applications
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a model compound in studies of electrophilic aromatic substitution and other organic reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism by which 1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) exerts its effects involves interactions with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different substrates. The nitro groups can also participate in redox reactions, further contributing to the compound’s chemical behavior .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: A simpler aromatic compound with similar methoxy groups but lacking the dinitrophenyl moiety.
2,4-Dinitrophenol: Contains the dinitrophenyl group but lacks the methoxybenzene structure.
Uniqueness
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) is unique due to its combination of both 2,4-dimethoxybenzene and 2,4-dinitrophenyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
54814-30-1 |
|---|---|
Molecular Formula |
C23H22N2O8 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1-[bis(2,4-dimethoxyphenyl)methyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C23H22N2O8/c1-30-15-6-9-18(21(12-15)32-3)23(19-10-7-16(31-2)13-22(19)33-4)17-8-5-14(24(26)27)11-20(17)25(28)29/h5-13,23H,1-4H3 |
InChI Key |
WJPVWGRGFASMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


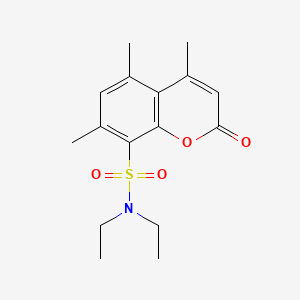
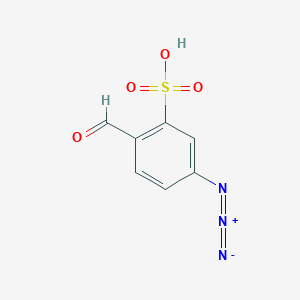
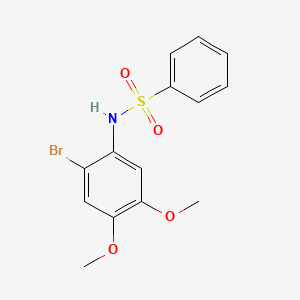
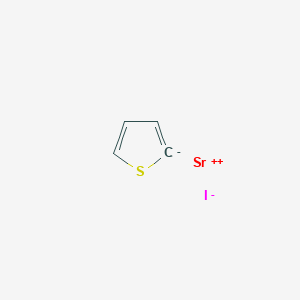
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
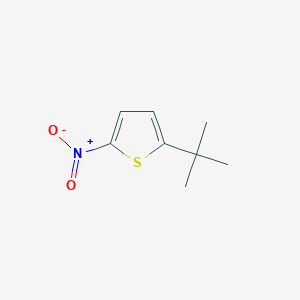
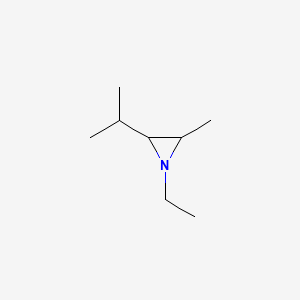
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
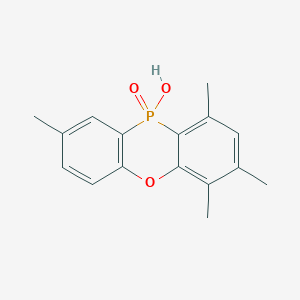
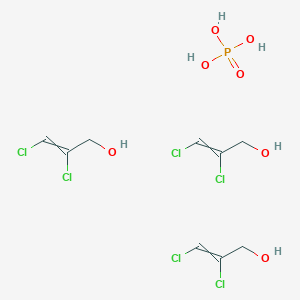
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

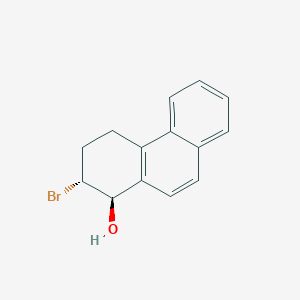
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
